3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid
Description
Properties
CAS No. |
881190-53-0 |
|---|---|
Molecular Formula |
C10H10F2O3 |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
3-(3,4-difluoro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-15-8-5-6(2-3-9(13)14)4-7(11)10(8)12/h4-5H,2-3H2,1H3,(H,13,14) |
InChI Key |
YFUDWDFHLQSVLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCC(=O)O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluoroanisole.
Grignard Reaction: The precursor undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 216.184 g/mol. It consists of a propanoic acid functional group attached to a phenyl ring, which is further substituted with two fluorine atoms and a methoxy group. The presence of the carboxylic acid group and the electron-withdrawing fluorine atoms influences its chemical behavior and biological activity.
Potential Applications
This compound has potential applications in medicinal chemistry and the development of pharmaceuticals. It can serve as a building block in drug synthesis . Research suggests that it may exhibit certain bioactivities due to its structural similarities with other bioactive compounds; however, further studies are needed to understand its mechanisms of action and therapeutic potential.
Chemical Properties and Reactions
The reactivity of This compound is due to the carboxylic acid group and fluorine atoms it possesses.
Reactions :
- Esterification with alcohols
- Amide formation with amines
- Salt formation with bases
These reactions are important in synthetic organic chemistry, especially in pharmaceutical development.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
3-(3-Fluoro-5-methoxyphenyl)propanoic Acid
- Substituents : Single fluorine (position 3) and methoxy (position 5).
- Molecular Formula : C₁₀H₁₀FO₃.
- Molecular Weight : 212.18 g/mol.
- No direct biological data is available, but reduced halogenation may diminish receptor-binding affinity observed in fluorinated pharmaceuticals .
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid (CAS 916420-78-5)
- Substituents : Chlorine (position 3) and trifluoromethyl (position 5).
- Molecular Formula : C₁₀H₈ClF₃O₂.
- Molecular Weight : 252.62 g/mol.
- Key Differences : The trifluoromethyl group enhances lipophilicity (logP ~2.8) compared to the methoxy group (logP ~1.2). Chlorine’s larger atomic radius may sterically hinder interactions, but its strong electron-withdrawing effect could improve acidity (pKa ~3.5 vs. ~4.2 for the difluoro compound) .
Methoxy-Substituted Propanoic Acids
3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4)
- Substituents : Methoxy at position 2.
- Molecular Formula : C₁₀H₁₂O₃.
- Molecular Weight : 180.20 g/mol.
- Physical Properties : Melting point 85–89°C.
- Key Differences: Ortho-methoxy substitution may induce steric hindrance, reducing enzymatic degradation.
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid (CAS 109089-77-2)
- Substituents : Methoxy (position 2), methyl (position 5), and phenyl branch.
- Molecular Formula : C₁₇H₁₈O₃.
- Molecular Weight : 270.32 g/mol.
- Key Differences : The branched phenyl group increases steric bulk, likely reducing membrane permeability. Methyl and methoxy groups synergistically enhance lipophilicity, but the absence of halogens limits metabolic stability .
Hydroxyl-Substituted Propanoic Acids
3-(3′-Hydroxyphenyl)propanoic Acid
5-Hydroxyferulic Acid (CAS 1782-55-4)
- Structure : Cinnamic acid derivative with 3,4-dihydroxy-5-methoxy substituents.
- Molecular Formula : C₁₀H₁₀O₅.
- Key Differences: The α,β-unsaturated carbonyl group in cinnamic acids confers stronger antioxidant activity (EC₅₀ ~20 µM in DPPH assay) compared to saturated propanoic acids. However, reduced conformational flexibility may limit target engagement .
Data Table: Key Properties of Selected Compounds
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Bioactivity |
|---|---|---|---|---|
| 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid | 3,4-diF; 5-OMe | C₁₀H₉F₂O₃ | 230.18 | High lipophilicity (predicted logP ~2.5) |
| 3-(3-Fluoro-5-methoxyphenyl)propanoic acid | 3-F; 5-OMe | C₁₀H₁₀FO₃ | 212.18 | Moderate metabolic stability |
| 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid | 3-Cl; 5-CF₃ | C₁₀H₈ClF₃O₂ | 252.62 | Enhanced acidity (pKa ~3.5) |
| 3-(3′-Hydroxyphenyl)propanoic acid | 3-OH | C₉H₁₀O₃ | 166.18 | Anti-inflammatory (IC₅₀ ~10 µM) |
| 5-Hydroxyferulic acid | 3,4-diOH; 5-OMe; α,β-unsaturated | C₁₀H₁₀O₅ | 210.18 | Antioxidant (EC₅₀ ~20 µM) |
Key Research Findings
- Fluorination Impact : Difluoro substitution enhances metabolic stability and membrane permeability compared to hydroxylated analogs. For example, fluorinated compounds exhibit longer plasma half-lives (t₁/₂ ~6–8 hours) than hydroxylated derivatives (t₁/₂ ~2–3 hours) due to resistance to cytochrome P450 oxidation .
- Methoxy vs. Hydroxyl : Methoxy groups improve lipophilicity but reduce hydrogen-bonding capacity. 3-(3′,4′-Dihydroxyphenyl)acetic acid inhibits colon cancer cell proliferation (IC₅₀ ~15 µM) more effectively than methoxy analogs (IC₅₀ >50 µM), highlighting the importance of polar substituents in anticancer activity .
- Steric Effects: Branched derivatives like 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid show reduced bioavailability (oral AUC ~50 µg·h/mL) compared to linear analogs (~100 µg·h/mL), likely due to steric hindrance .
Biological Activity
3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a phenylpropanoic acid structure with the following characteristics:
- IUPAC Name: this compound
- Molecular Formula: C12H12F2O3
- Molecular Weight: 246.22 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anti-inflammatory Effects
- In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
- Case Study: A study conducted on RAW 264.7 macrophages demonstrated a dose-dependent inhibition of nitric oxide production when treated with varying concentrations of the compound.
-
Antioxidant Properties
- The compound has been evaluated for its ability to scavenge free radicals. In assays using DPPH (2,2-diphenyl-1-picrylhydrazyl), it showed notable antioxidant activity comparable to established antioxidants like ascorbic acid.
-
Antitumor Activity
- Preliminary studies suggest that this compound may possess antitumor properties. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G1 phase |
Structure-Activity Relationship (SAR)
The presence of the difluoro and methoxy groups in the phenyl ring appears crucial for enhancing the biological activity of this compound. Modifications to these substituents can significantly alter its potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
